Methyl 2-amino-5-hydroxybenzoate
Overview
Description
Methyl 2-amino-5-hydroxybenzoate is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and a hydroxyl group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
Methyl 2-amino-5-hydroxybenzoate, also known as 5-Hydroxyanthranilic Acid Methyl Ester, is a derivative of 2-aminobenzoic acid 2-aminobenzoic acid and its derivatives are known to be important precursors for dyes, polymers, and also act as good chelating agents in coordination chemistry .
Mode of Action
It’s known that the orientation and nature of substituents on the benzene ring favor the formation of a stable six-membered ring via hydrogen bonding, which plays a key role in the properties of the investigated compound . The natural bond orbital (NBO) population analysis demonstrates that the hyperconjugative effect between the donor lone pairs located on the carbonyl oxygen atom and the N–H group, via the l p O → σ * (N–H) 1,6-remote interaction, is responsible for the preferred conformation .
Biochemical Pathways
This compound is used in the synthesis of a wide range of chemicals, dyes, and pharmaceuticals . It is also used to synthesize medicinally important heterocycles such as 4 H -3,1-benzoxazin-4-ones and 3 H -quinazolin-4-ones . .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . The compound’s lipophilicity, measured as Log Po/w, ranges from 0.5 to 2.32 , suggesting that it may have good membrane permeability. , which are important factors in drug metabolism and transport.
Result of Action
Given its role as a precursor in the synthesis of various chemicals, dyes, and pharmaceuticals, it can be inferred that its action would result in the production of these compounds .
Action Environment
It is known that the compound is stable under normal storage conditions
Biochemical Analysis
Biochemical Properties
Methyl 2-amino-5-hydroxybenzoate is involved in various biochemical reactions. The orientation and nature of substituents on benzene favors the formation of a stable six-membered ring via hydrogen bonding . The hyperconjugative effect between the donor lone pairs located on the carbonyl oxygen atom and the N–H group, via the l p O → σ * (N–H) 1,6-remote interaction, is responsible for the preferred conformation .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with various biomolecules. DFT is used to compute HOMO–LUMO energy levels, to predict the reactivity of substituents (NH2 and OH), and to determine the nucleophilic character of these two groups .
Metabolic Pathways
This compound is involved in various metabolic pathways. The 2-amino and 4-aminobenzoates (anthranilate and PABA) are generated by a homologous pair of aminating enzymes that divert some of the chorismate pool from within producer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-amino-5-hydroxybenzoate can be synthesized through the esterification of 2-amino-5-hydroxybenzoic acid. The process involves refluxing 2-amino-5-hydroxybenzoic acid in methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures (around 90°C) for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction mixture is heated under reflux, and the product is isolated by neutralizing the reaction mixture with a base such as sodium bicarbonate, followed by extraction and purification .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-5-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Amides or sulfonamides.
Scientific Research Applications
Methyl 2-amino-5-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
- Methyl 2-amino-4-hydroxybenzoate
- Methyl 2-amino-3-hydroxybenzoate
- Methyl 2-amino-6-hydroxybenzoate
Comparison: Methyl 2-amino-5-hydroxybenzoate is unique due to the specific positioning of the amino and hydroxyl groups, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
methyl 2-amino-5-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBKSTKVIIRFHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356138 | |
Record name | methyl 2-amino-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1882-72-0 | |
Record name | Benzoic acid, 2-amino-5-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1882-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 2-amino-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-Hydroxyanthranilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key intermolecular interactions observed in the crystal structure of Methyl 2-amino-5-hydroxybenzoate?
A1: While the abstracts provided don't detail specific interaction types, one study utilizes Hirshfeld surface analysis to investigate these interactions in the crystal structure of this compound []. Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular interactions in crystals, providing insights into crystal packing, stability, and potentially physicochemical properties.
Q2: How does CLPdyn contribute to understanding this compound's behavior?
A2: CLPdyn, a molecular dynamics simulation code, was used to study this compound's behavior within a crystal structure []. This research likely focused on how the molecule interacts with others within the crystal lattice, providing information about its stability and potentially its solid-state properties.
Q3: Why is this compound chosen for study in the context of "very different intermolecular recognition patterns"?
A3: The research paper highlights that this compound was one of several compounds chosen to represent a range of "very different intermolecular recognition patterns" within crystals []. This suggests that this specific molecule exhibits unique intermolecular interactions, potentially due to its functional groups (amino, hydroxyl, ester) capable of participating in hydrogen bonding and other non-covalent interactions. Understanding these interactions is crucial for predicting crystal packing and potentially for designing materials with desired properties.
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